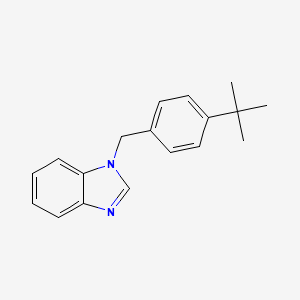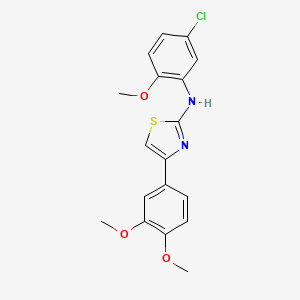
1-(4-tert-butylbenzyl)-1H-benzimidazole
Vue d'ensemble
Description
1-(4-tert-butylbenzyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C18H20N2 and its molecular weight is 264.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 264.162648646 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Iron(II) Complexes
1-(4-tert-butylbenzyl)-1H-benzimidazole has been utilized in the synthesis of iron(II) complexes. These compounds, exhibiting spin-crossover behavior, have potential applications in molecular electronics and spintronics due to their ability to switch between different spin states under varying temperatures and light conditions. The ligand's structure contributes to the electronic properties and redox behavior of these complexes, making it significant in materials science research (Brachňaková et al., 2020).
Antioxidant Properties
This compound forms the basis for synthesizing benzimidazole derivatives with notable antioxidant properties. These derivatives have been shown to protect biomolecules and cells under acute oxidative stress conditions, suggesting their potential use in preventing or treating oxidative stress-related conditions (Dvornikova et al., 2019).
Synthesis of Benzimidazole Derivatives
This compound serves as a key precursor in the synthesis of various substituted benzimidazole derivatives. These derivatives have shown promising results in pharmacological studies, including potential anti-bacterial, anti-asthmatic, and anti-diabetic activities. This highlights the compound's importance in medicinal chemistry and drug discovery (Vinodkumar et al., 2008).
Antiproliferative Activity
Derivatives synthesized from this compound have been explored for their antiproliferative activities. These studies are crucial in cancer research, as some derivatives show selective inhibition of specific cancer cell lines, indicating potential therapeutic applications in oncology (Saad Abdul Rahim et al., 2013).
Propriétés
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-18(2,3)15-10-8-14(9-11-15)12-20-13-19-16-6-4-5-7-17(16)20/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVWAUJWFFKPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-ethyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5735302.png)
![4-chloro-N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]benzamide](/img/structure/B5735307.png)
![4-[(2-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5735315.png)
![4-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2-butanone](/img/structure/B5735319.png)
![N-[3-(acetylamino)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5735337.png)

![N-[2-(hydroxymethyl)phenyl]-2-phenylacetamide](/img/structure/B5735355.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5735361.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5735374.png)
![N-[2-(acetylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5735384.png)
![5-[(3-methylphenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5735387.png)
